6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one is a complex organic compound notable for its unique spirocyclic structure, which incorporates an azetidine ring fused to a benzo[d][1,3]oxazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound belongs to the class of spiro compounds, specifically those that incorporate nitrogen-containing heterocycles. Its structure features both a fluorinated component and a carbonyl group, which are significant for its reactivity and potential pharmacological properties.
The synthesis of 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one typically involves multi-step organic reactions. One common approach includes the formation of the azetidine ring through nucleophilic substitution reactions followed by cyclization with benzo[d][1,3]oxazine derivatives.
For instance, a potential synthesis route could involve:
The molecular structure of 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one features:
The molecular formula is with a molecular weight of approximately 196.19 g/mol . Structural analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to confirm the arrangement of atoms within the molecule.
The chemical reactivity of 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one is influenced by its functional groups:
Reactions involving this compound often include:
The mechanism of action for compounds like 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one typically involves interaction with biological targets such as enzymes or receptors. The presence of fluorine enhances lipophilicity and may improve binding affinity to target sites.
Studies suggest that such compounds may exhibit inhibitory effects on certain enzymes or pathways relevant in disease states. Quantitative structure-activity relationship (QSAR) models can help predict biological activity based on structural features.
This compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its polar functional groups. Melting point and boiling point data would be essential for practical applications but may require empirical measurement.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide insights into thermal stability and phase transitions.
Scientific Uses
6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one has potential applications in:
The construction of the spirocyclic core in 6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one (CAS 1823324-99-7) relies on sequential heterocycle formation and strategic ring fusion. Key approaches include:
Table 1: Spiroannulation Method Comparison
Strategy | Key Intermediate | Yield Range | Major Challenge |
---|---|---|---|
Azetidine-first | 3-Haloazetidines | 35-48% | Over-alkylation |
Benzoxazine-first | 6-Fluoroisatoic anhydride | 50-62% | Anhydride hydrolysis |
One-pot Pd catalysis | Ortho-halogenated aniline-azetidines | 40-55% | Competing intermolecular coupling |
Steric hindrance at the spiro carbon necessitates optimized reaction conditions: high dilution (0.01-0.05M) suppresses oligomerization, while Lewis acid additives (e.g., ZnCl₂) accelerate ring closure by carbonyl activation [3].
Fluorine introduction significantly impacts the compound’s electronic properties and bioavailability. Two principal fluorination strategies are employed:
Table 2: Fluorination Methods for Spirocyclic Systems
Method | Precursor Type | Temperature | Conversion | Regioselectivity |
---|---|---|---|---|
Electrophilic (Selectfluor®) | Electron-rich arenes | 25°C | 65-78% | Moderate (o/m 4:1) |
Iodonium ylide (¹⁸F) | Spirocyclic iodine(III) | 120°C | 85% RCC | High (>20:1) |
SNAr displacement | Nitro/cyano-substituted | 80°C | <30% | Ortho-specific |
Notably, conventional nucleophilic aromatic substitution (SNAr) fails for non-activated benzo[d][1,3]oxazines due to insufficient ring electron deficiency. The spirocyclic iodonium approach circumvents this limitation by generating aryl cations that trap [¹⁸F]fluoride, enabling access to 6'-¹⁸F-radiolabeled analogs without requiring electron-withdrawing substituents [4] [7].
Enantiocontrol at the spiro carbon remains challenging due to the quaternary stereocenter. Copper(I)-catalyzed 1,3-dipolar cycloadditions provide the most effective solution:
The catalytic cycle involves: (1) coordination of the imino ester to Cu(I)-chiral complex; (2) deprotonation generating metal-bound ylide; (3) stereodetermining [3+2] cycloaddition with the benzo[d][1,3]oxazine dipolarophile. The fluorine atom’s inductive effect marginally accelerates addition by increasing dipolarophile electrophilicity [9].
The fluorinated spirocyclic core serves as a versatile scaffold for diversification through regioselective metal-catalyzed transformations:
Table 3: Cross-Coupling Applications on Spirocyclic Scaffolds
Reaction Type | Substrate Modification | Catalyst System | Yield Range | Application Target |
---|---|---|---|---|
Suzuki coupling | C5-Bromobenzoxazine | Pd(PPh₃)₄/K₂CO₃ | 75-85% | Biaryl pharmacophores |
Buchwald-Hartwig | N1-Azetidine | Pd₂(dba)₃/XPhos | 60-70% | N-Alkylated bioactive analogs |
Carbonyl reduction | Oxazinone C=O | Pd/C, H₂ (AcOH) | 80-88% | Conformational analysis probes |
These transformations demonstrate exceptional chemoselectivity: electrophiles target the azetidine nitrogen over the oxazinone carbonyl, while cross-coupling occurs exclusively on the benzo[d][1,3]oxazine ring due to its greater aromatic character compared to the saturated azetidine [3] [9]. The fluorine atom remains inert under these conditions, confirming its stability during post-assembly modifications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2